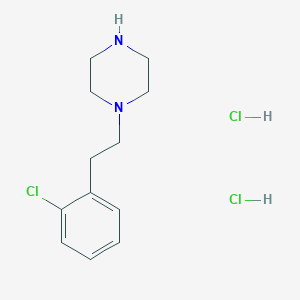
1-(2-Chlorophenethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenethyl)piperazine is a chemical compound belonging to the piperazine class of chemical substances. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound, in particular, features a chlorophenethyl group attached to the piperazine ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenethyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 2-chlorophenethylamine with piperazine under acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of 2-chlorophenethylamine attacks the piperazine ring, forming the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
化学反応の分析
1-(2-Chlorophenethyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound N-oxide.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the chlorophenethyl group can yield a variety of substituted piperazines.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction reactions often employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reactions may involve nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: this compound N-oxide
Reduction: Reduced derivatives of this compound
Substitution: Various substituted piperazines
科学的研究の応用
1-(2-Chlorophenethyl)piperazine has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex chemical compounds.
Biology: The compound is used in biological studies to investigate the effects of piperazine derivatives on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(2-Chlorophenethyl)piperazine exerts its effects involves interaction with molecular targets and pathways. The compound may act as a ligand for various receptors, influencing signaling pathways and cellular responses. The specific molecular targets and pathways involved depend on the biological context and the specific derivatives of the compound.
類似化合物との比較
1-(2-Chlorophenethyl)piperazine is compared with other similar compounds to highlight its uniqueness:
1-(3-Chlorophenyl)piperazine: Similar structure but with a different position of the chlorine atom on the phenyl ring.
1-(4-Chlorophenyl)piperazine: Another positional isomer with the chlorine atom at the para position.
1-(2-Phenylethyl)piperazine: Similar to this compound but without the chlorine atom.
These compounds share structural similarities but exhibit different chemical and biological properties due to the variations in their molecular structures.
生物活性
1-(2-Chlorophenethyl)piperazine, also known as 2CPP, is a chemical compound belonging to the piperazine class, which is recognized for its diverse pharmacological properties. This article delves into the biological activity of 2CPP, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C11H14ClN and a molecular weight of approximately 233.138 g/mol. The compound features a piperazine ring substituted with a chlorophenyl group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors in the central nervous system. The compound has shown significant affinity for serotonin receptors, particularly the 5-HT receptor subtypes, which are involved in mood regulation and anxiety responses.
Key Receptor Interactions
- Serotonin Receptors : 2CPP has been shown to act as an agonist at serotonin receptors, potentially influencing mood and anxiety disorders.
- GABA Receptors : The compound exhibits antagonistic properties towards GABAA receptors, suggesting a role in modulating neurotransmitter balance during intoxications or overdose scenarios.
Pharmacological Applications
This compound has been investigated for various therapeutic applications:
- Anxiolytic Effects : Due to its interaction with serotonin receptors, it shows promise in developing treatments for anxiety disorders.
- Antidepressant Potential : The modulation of neurotransmitter systems indicates potential use in antidepressant formulations.
- Antihypertensive Effects : Some studies have noted its ganglionic blocking activity, suggesting potential applications in managing hypertension .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
特性
IUPAC Name |
1-[2-(2-chlorophenyl)ethyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2ClH/c13-12-4-2-1-3-11(12)5-8-15-9-6-14-7-10-15;;/h1-4,14H,5-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUQEVMRHYRZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=CC=C2Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














